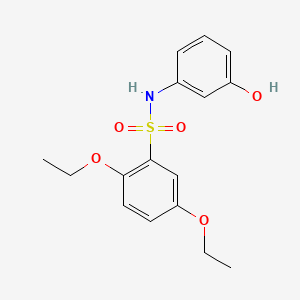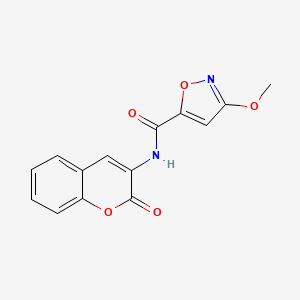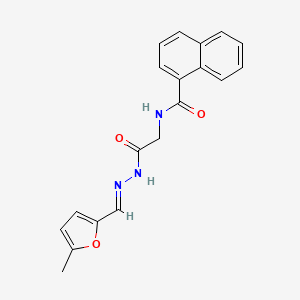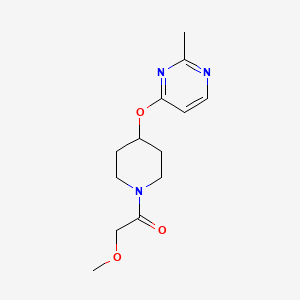
2,5-diethoxy-N-(3-hydroxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,5-diethoxy-N-(3-hydroxyphenyl)benzenesulfonamide” is a benzenesulfonamide derivative. Benzenesulfonamides are a significant class of compounds in medicinal chemistry, known for their diverse biological activities .
Chemical Reactions Analysis
Benzenesulfonamides, including “2,5-diethoxy-N-(3-hydroxyphenyl)benzenesulfonamide”, can participate in various chemical reactions. For example, they can undergo nucleophilic substitution reactions with amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,5-diethoxy-N-(3-hydroxyphenyl)benzenesulfonamide” would depend on its specific structure. Benzenesulfonamides are generally solid at room temperature and have moderate to high solubility in water .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions for “2,5-diethoxy-N-(3-hydroxyphenyl)benzenesulfonamide” could involve studying its potential biological activities, such as its potential as an antimicrobial or anticancer agent . Further studies could also explore its mechanism of action and potential applications in medicine.
Propiedades
IUPAC Name |
2,5-diethoxy-N-(3-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-3-21-14-8-9-15(22-4-2)16(11-14)23(19,20)17-12-6-5-7-13(18)10-12/h5-11,17-18H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHATYBRXOHUAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N-butyl-N-methylsulfamoyl)benzoate](/img/structure/B2673349.png)

![1-[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B2673352.png)
![4-[2-[(2-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B2673353.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B2673355.png)


![5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2673363.png)



![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2673370.png)